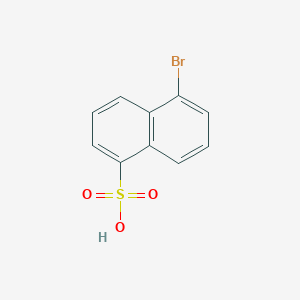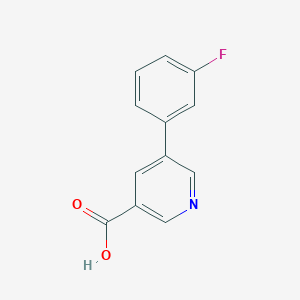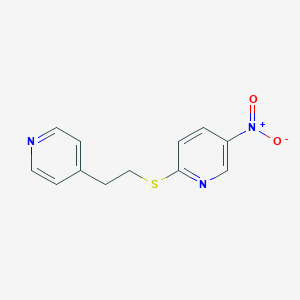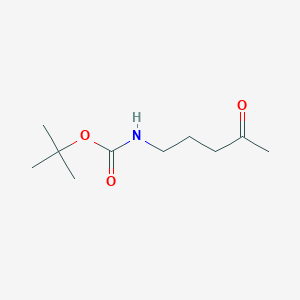
tert-Butyl (4-oxopentyl)carbamate
Übersicht
Beschreibung
“tert-Butyl (4-oxopentyl)carbamate” is a chemical compound with the molecular formula C10H19NO3 . It has a molecular weight of 201.27 and is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl (4-oxopentyl)carbamate” were not found in the search results, tert-butyl carbamates are generally used in palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The InChI code for “tert-Butyl (4-oxopentyl)carbamate” is 1S/C10H19NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13) .Physical And Chemical Properties Analysis
“tert-Butyl (4-oxopentyl)carbamate” is a liquid at room temperature . It has a molecular weight of 201.27 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Enantioselective Synthesis : tert-Butyl (4-oxopentyl)carbamate is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of such intermediates has been studied, revealing the relative substitution of the cyclopentane ring in these intermediates (Ober et al., 2004).
Isostructural Family Compounds : This compound belongs to an isostructural family with a general formula BocNHCH2CCCCX. In crystal structures of these compounds, molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Photocatalytic and Reductive Applications
Photoredox-Catalyzed Cascade : tert-Butyl (4-oxopentyl)carbamate has been used in photoredox-catalyzed amination of o-hydroxyarylenaminones. This establishes a new pathway for assembling 3-aminochromones under mild conditions, broadening the application of photocatalyzed protocols (Wang et al., 2022).
Intramolecular Reductive Amination : This compound is also used in the synthesis of chiral 2-substituted arylpyrrolidines via intramolecular reductive amination, catalyzed by iridium complexes (Zhou et al., 2019).
Synthesis of Other Derivatives
Synthesis of α-Aminated Methyllithium : tert-Butyl carbamate derivatives have been studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with various electrophiles, useful in preparing α-functionalized α-amino silanes (Sieburth et al., 1996).
Diels-Alder Reaction : The compound is involved in the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, showing its application in complex organic synthesis (Padwa et al., 2003).
Pd-Catalyzed Amidation : It's used in Pd-catalyzed cross-coupling reactions with various aryl(Het) halides, highlighting its utility in the formation of diverse compounds (Qin et al., 2010).
Synthesis of Biologically Active Compounds : It serves as an important intermediate in synthesizing compounds like omisertinib (AZD9291), demonstrating its relevance in pharmaceutical research (Zhao et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4-oxopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPVDPOAWGNEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-oxopentyl)carbamate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


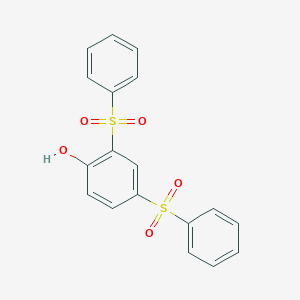
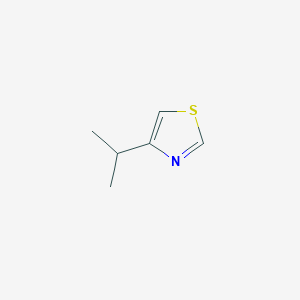
![4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B170081.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)
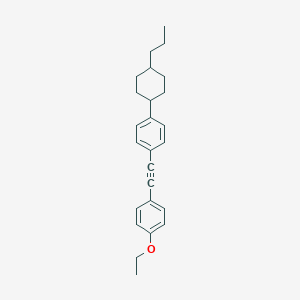
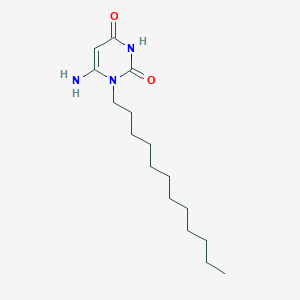
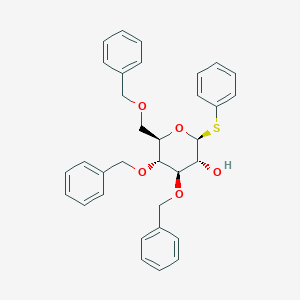
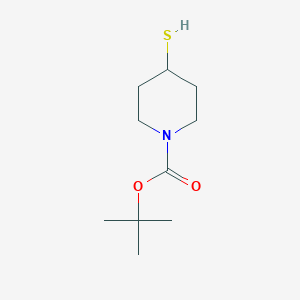
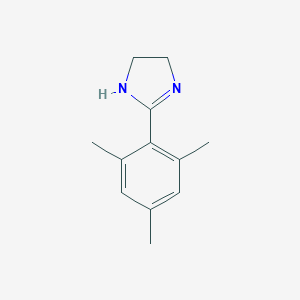
![1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one](/img/structure/B170094.png)
